1-Propyne, 1-bromo-3,3-diethoxy-

Description

1-Propyne, 3,3-diethoxy- (CAS 10160-87-9), also known as propiolaldehyde diethyl acetal, is a functionalized alkyne with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features an ethoxy acetal group at the 3-position and a terminal alkyne group. This compound is synthesized via phase transfer-catalyzed dehydrohalogenation of 2,3-dibromopropionaldehyde diethyl acetal, as described in Organic Syntheses (1979) . The diethoxy groups stabilize the molecule, making it a precursor for protected aldehydes in organic synthesis.

Properties

CAS No. |

18344-15-5 |

|---|---|

Molecular Formula |

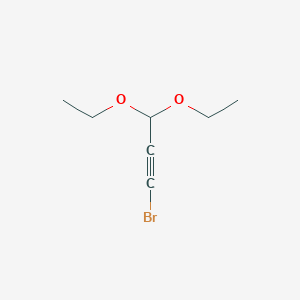

C7H11BrO2 |

Molecular Weight |

207.06 g/mol |

IUPAC Name |

1-bromo-3,3-diethoxyprop-1-yne |

InChI |

InChI=1S/C7H11BrO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-4H2,1-2H3 |

InChI Key |

YWWWAHPCGCKVQN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C#CBr)OCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Propyne, 1-bromo-3,3-diethoxy- typically involves the bromination of 3,3-diethoxy-1-propyne. The reaction is carried out under controlled conditions to ensure the selective addition of the bromine atom. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a catalyst to achieve high yields and purity .

Chemical Reactions Analysis

1-Propyne, 1-bromo-3,3-diethoxy- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Elimination Reactions: The compound can undergo elimination reactions to form alkynes or alkenes, depending on the reaction conditions and reagents used.

Addition Reactions: The triple bond in the propyne moiety can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common reagents used in these reactions include strong bases like sodium amide for elimination reactions, and nucleophiles like sodium azide for substitution reactions. Major products formed from these reactions vary based on the specific conditions but often include substituted alkynes or alkenes .

Scientific Research Applications

1-Propyne, 1-bromo-3,3-diethoxy- has several applications in scientific research:

Organic Synthesis: It serves as a bifunctional building block for the synthesis of complex organic molecules, including conjugated diynes, enynes, and dienes.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the development of advanced materials, such as polymers and nanomaterials, due to its reactive nature.

Mechanism of Action

The mechanism of action of 1-Propyne, 1-bromo-3,3-diethoxy- involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the propyne moiety are key sites for chemical reactions. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 1-propyne, 3,3-diethoxy- and related brominated/alkoxy-substituted propyne derivatives:

Key Observations:

- Molecular Weight and Stability : The diethoxy group in 3,3-diethoxy-1-propyne increases its molecular weight compared to simpler brominated derivatives like propargyl bromide. This also likely enhances stability by reducing reactivity at the acetal-protected position .

- Functional Group Diversity : Brominated derivatives (e.g., propargyl bromide) are highly reactive alkylating agents, while alkoxy-substituted compounds (e.g., 3,3-diethoxy-1-propyne) serve as stabilized intermediates for aldehyde synthesis .

3,3-Diethoxy-1-propyne :

- Synthesis : Produced via dehydrohalogenation of 2,3-dibromopropionaldehyde diethyl acetal using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst .

- Applications : Used to generate propiolaldehyde diethyl acetal, a precursor for protected aldehydes in nucleoside triphosphate synthesis .

Propargyl bromide (1-Propyne, 3-bromo-) :

- Reactivity : Highly reactive due to the electron-withdrawing bromine atom, enabling use in alkylation reactions and cyclopropane synthesis .

- Hazards : Classified as toxic and flammable, requiring strict safety protocols during handling .

3-(2-Bromoethoxy)-1-propyne :

- Structure : Features a bromoethoxy side chain, combining alkyne reactivity with ether functionality. This compound may act as a bifunctional reagent in cross-coupling reactions .

Spectroscopic and Thermodynamic Data

- 3,3-Diethoxy-1-propyne : The IUPAC Standard InChIKey is RGUXEWWHSQGVRZ-UHFFFAOYSA-N , with a boiling point and solubility data inferred from analogous acetal-protected compounds .

- Propargyl bromide : Exhibits a vapor pressure of 3,876 mm Hg at 20°C and slight water solubility, making it volatile and hazardous . Ionization energy data (e.g., 10.05 eV ) and vibrational spectra are documented in NIST reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.